molecular formula C7H11IN2 B2768211 2-(tert-butyl)-4-iodo-1H-imidazole CAS No. 1010835-79-6

2-(tert-butyl)-4-iodo-1H-imidazole

Cat. No. B2768211
M. Wt: 250.083
InChI Key: ITJOIFLXXGBTMU-UHFFFAOYSA-N
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Description

The compound “2-(tert-butyl)-4-iodo-1H-imidazole” is a type of organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a tert-butyl group and an iodine atom attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl groups and halogenation . For instance, the synthesis of 2-tert-butyl-4-methylphenol involves the alkylation of p-cresol with tert-butyl alcohol . Another method involves the nucleophilic replacement of an alkoxy group with t-BuLi to afford sterically hindered tert-butyl amino-di-tert-butyl- and tri-tert-butyl-cyanopyrrolo .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl alcohol is characterized by a simple tertiary alcohol, with a formula of (CH3)3COH . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of tert-butyl groups. For example, di-tert-butyl peroxide can undergo thermal runaway reactions due to its general thermal instability or by reactive incompatibility in storage or operation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl alcohol include being a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(tert-Butyl)-4-iodo-1H-imidazole and its derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, 4-tert-Butyl-1,3-dihydroimidazol-2-ones and 1,3-dihydroimidazol-2-thiones are synthesized from 1-amino-3,3-dimethylbutanone and can undergo alkylation reactions to produce compounds with potential anti-HTV activity, despite the initial derivatives showing no such activity (Loksha et al., 2003). Additionally, silylmethyl-substituted aziridine and azetidine are used in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of tert-butyl-imidazole derivatives in cycloaddition reactions (Yadav & Sriramurthy, 2005).

Metal Ion Removal and Detection

Imidazole derivatives have been explored for environmental applications, such as the removal of metal ions from aqueous solutions. Task-specific ionic liquids with imidazolium salts show potential for forming metal chelates with Cu(II), Ni(II), and Co(II), offering a method for the removal of these metal ions from water (Harjani et al., 2008). Furthermore, fluorescent imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions, demonstrating the utility of these compounds in environmental monitoring and safety (Emandi, Flanagan & Senge, 2018).

Catalysis and Organic Reactions

In catalysis, N-tert-butyl-2-diphenylphosphino-imidazole has been explored for its reactivity and potential in various organic transformations. This sterically demanding imidazole derivative undergoes metalation reactions leading to products that could be further oxidized or complexed, indicating its versatility as a ligand in catalytic processes (Sauerbrey et al., 2011). Additionally, imidazole derivatives serve as catalysts in the alkylation reaction of phenol and tert-butyl alcohol, showing efficient and easily recyclable properties for organic synthesis applications (Zhang et al., 2022).

Safety And Hazards

Safety data sheets for similar compounds like tert-butyl alcohol indicate that they are considered hazardous. They are flammable liquids and can cause serious eye irritation and may be harmful if inhaled .

Future Directions

The future directions for the research and application of similar compounds often involve their use in various chemical industries. For example, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry . Further investigation and exploration of these compounds’ potential in various fields would contribute to their potential application as novel therapeutic agents or in other industrial applications .

properties

IUPAC Name

2-tert-butyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOIFLXXGBTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyl)-4-iodo-1H-imidazole

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